The compound 2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. It features a unique combination of a pyrazole moiety, a pyrimidine ring, and piperazine, which contribute to its potential pharmacological properties. The molecular formula for this compound is , and it has garnered attention in medicinal chemistry for its possible applications in drug development.
This compound can be synthesized through various organic chemistry methods, often involving multi-step reactions that include the formation of intermediate structures. The synthesis typically requires careful control over reaction conditions to achieve the desired purity and yield.
This compound is classified as a heterocyclic organic compound, specifically containing nitrogen heterocycles (pyrazole, pyrimidine, and piperazine). It is also categorized under potential pharmaceutical agents, given its structural features that may interact with biological targets.
The synthesis of 2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves several key steps:
The synthesis may utilize techniques such as:
The compound features several distinct structural elements:
The molecular weight of 2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one is approximately 306.39 g/mol. Its structural representation can be denoted by its SMILES notation: CC(=O)N1CCN(CC1)C2=CN(C=N2)C(=C3C=CC=CC3=N)N4CCCCC4
.
The compound can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one may involve:
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including kinases and other enzymes involved in disease processes.
The physical properties of 2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 306.39 g/mol |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one has several potential applications in scientific research:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: